![molecular formula C15H19NO4 B13638408 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid: is a complex organic compound that features a benzyloxycarbonyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amine group in pyrrolidine with a benzyloxycarbonyl (Cbz) group, followed by alkylation and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the free amine.
Applications De Recherche Scientifique
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect reactive sites during chemical reactions, while the pyrrolidine ring can engage in various interactions with enzymes or receptors. The acetic acid moiety may also participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
- 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
Uniqueness
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the benzyloxycarbonyl group provides protection during synthesis, while the pyrrolidine ring offers a versatile scaffold for further modifications.
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
2-(3-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(9-13(17)18)7-8-16(11-15)14(19)20-10-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18) |
Clé InChI |
YOAALMIFHGDXMA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




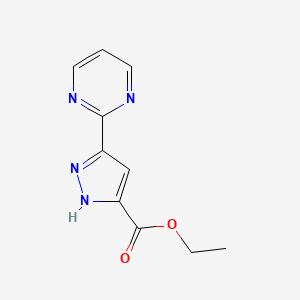
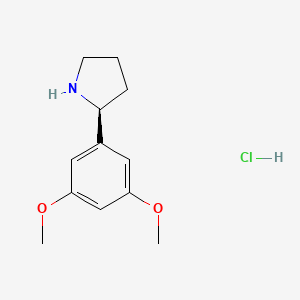
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
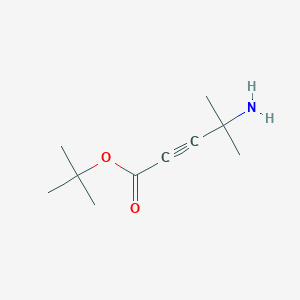

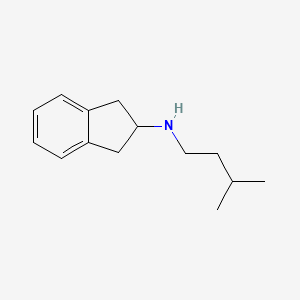
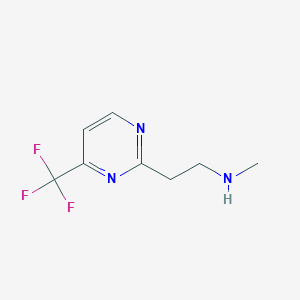


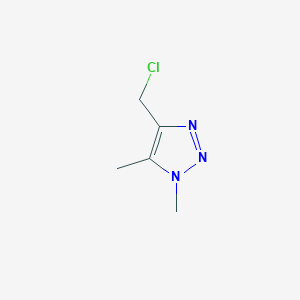

![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)
